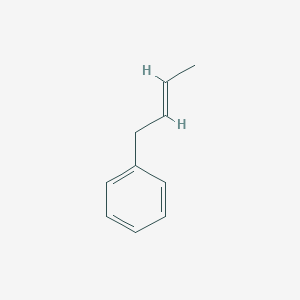

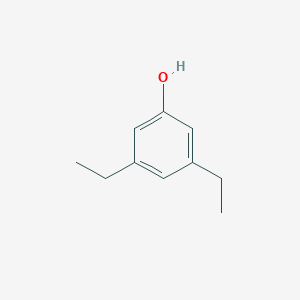

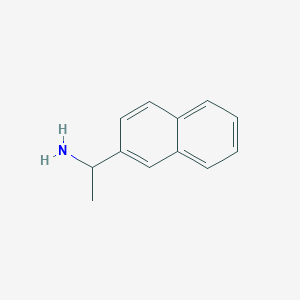

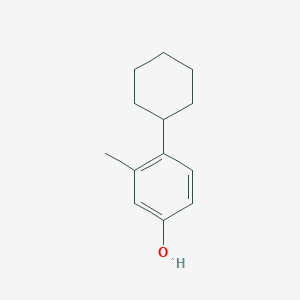

1-(2-ナフチル)エタンアミン

概要

説明

Synthesis Analysis

The synthesis of functionalized 1-naphthylamines, particularly N-methylated ones, is crucial due to their roles in diverse chemical and biological processes. An efficient and general method for synthesizing valuable functionalized 1-naphthylamines directly from terminal alkynes, 2-bromoaryl ketones, and amides has been developed. This method utilizes Cu(I)-catalyzed benzannulation in water under Pd- and ligand-free conditions, achieving isolated yields up to 95% (Su et al., 2019).

Molecular Structure Analysis

The molecular structures of compounds related to 1-(2-Naphthyl)ethanamine have been determined through various methods including X-ray diffraction. For example, the structures of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-phenylthiosemicarbazone and its derivatives were elucidated, providing insights into their geometrical configurations and interaction mechanisms (Şahin et al., 2014).

Chemical Reactions and Properties

Electrochemical synthesis has been a pivotal method for synthesizing polymers from 1-naphthylamine derivatives. The electropolymerization process, involving the NH2 groups, leads to the formation of polymers with imine (–N=) and amine (–NH–) links, demonstrating the versatility of 1-naphthylamine in forming complex structures (Ćirić-Marjanović et al., 2003).

Physical Properties Analysis

The physical properties, such as photophysical characteristics, of 1-naphthylamine derivatives are significantly influenced by their functional groups. The ability to tune these groups leads to compounds with unique properties, including tunable and polarity-sensitive fluorescence emission, making them suitable for various applications like imaging lipid droplets in cells (Su et al., 2019).

Chemical Properties Analysis

1-Naphthylamine and its derivatives exhibit a wide range of chemical behaviors, including acting as ligands in catalysis and as building blocks in organic synthesis. Their reactivity with different chemical agents, ability to form complex structures, and applications in creating functional materials highlight the compound's versatility (Hou et al., 2004).

科学的研究の応用

不斉合成

“1-(2-ナフチル)エタンアミン”は不斉合成に使用されます . 不斉合成は、キラル合成としても知られており、分子中の非対称炭素原子の配置を作成するために使用される方法です。これは、薬品の分野では重要であり、分子の異なるエナンチオマーまたは異性体は、多くの場合、異なる生物学的活性を示します。

チオ尿素化合物の調製

この化合物は、チオ尿素化合物の調製にも使用されます . チオ尿素化合物は、医薬品化学および農業においてさまざまな用途があります。それらは、さまざまな医薬品の合成や、特定の農薬の前駆体として使用されます。

双機能触媒

“1-(2-ナフチル)エタンアミン”は、Strecker反応およびニトロ-マイケル反応の双機能触媒として使用されます . 双機能触媒は、化学反応を加速し、2つの活性部位を持つ物質であり、それらが2種類以上の化学反応に関与することを可能にします。

キラルビルディングブロック

これはキラルビルディングブロックとして機能します . キラルビルディングブロックは、複雑なキラル分子の合成における出発物質として使用される分子です。これらは、医薬品やその他のファインケミカルの製造において重要です。

キラル分割試薬

“1-(2-ナフチル)エタンアミン”は、キラル分割試薬として使用されます . キラル分割は、ラセミ体をその構成エナンチオマーに分離するプロセスであり、薬品の業界では重要であり、化合物の異なるエナンチオマーは異なる治療効果を持つ可能性があります。

化学研究

これは、試薬として化学研究で使用されます . 試薬は、化学反応を引き起こすためにシステムに追加される物質または化合物であり、または反応の開始時に存在します。

Safety and Hazards

1-(2-Naphthyl)ethanamine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .

Relevant Papers One relevant paper discusses the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . This could potentially provide insights into the synthesis and applications of 1-(2-Naphthyl)ethanamine.

特性

IUPAC Name |

1-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSYYLCXQKCYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397421 | |

| Record name | 1-(2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201-74-7 | |

| Record name | 1-(2-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)